

# Comprehensive Characterization Profile: 6-Phenylpyridine-3-sulfonyl Chloride[1]

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## Compound of Interest

**Compound Name:** 6-Phenylpyridine-3-sulfonyl chloride

**CAS No.:** 884507-12-4

**Cat. No.:** B1358556

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Technical Monograph | Version 1.0 CAS: 884507-12-4 Synonyms: 2-Phenylpyridine-5-sulfonyl chloride; 6-Phenyl-3-pyridinesulfonyl chloride.[1]

## Executive Summary & Structural Context

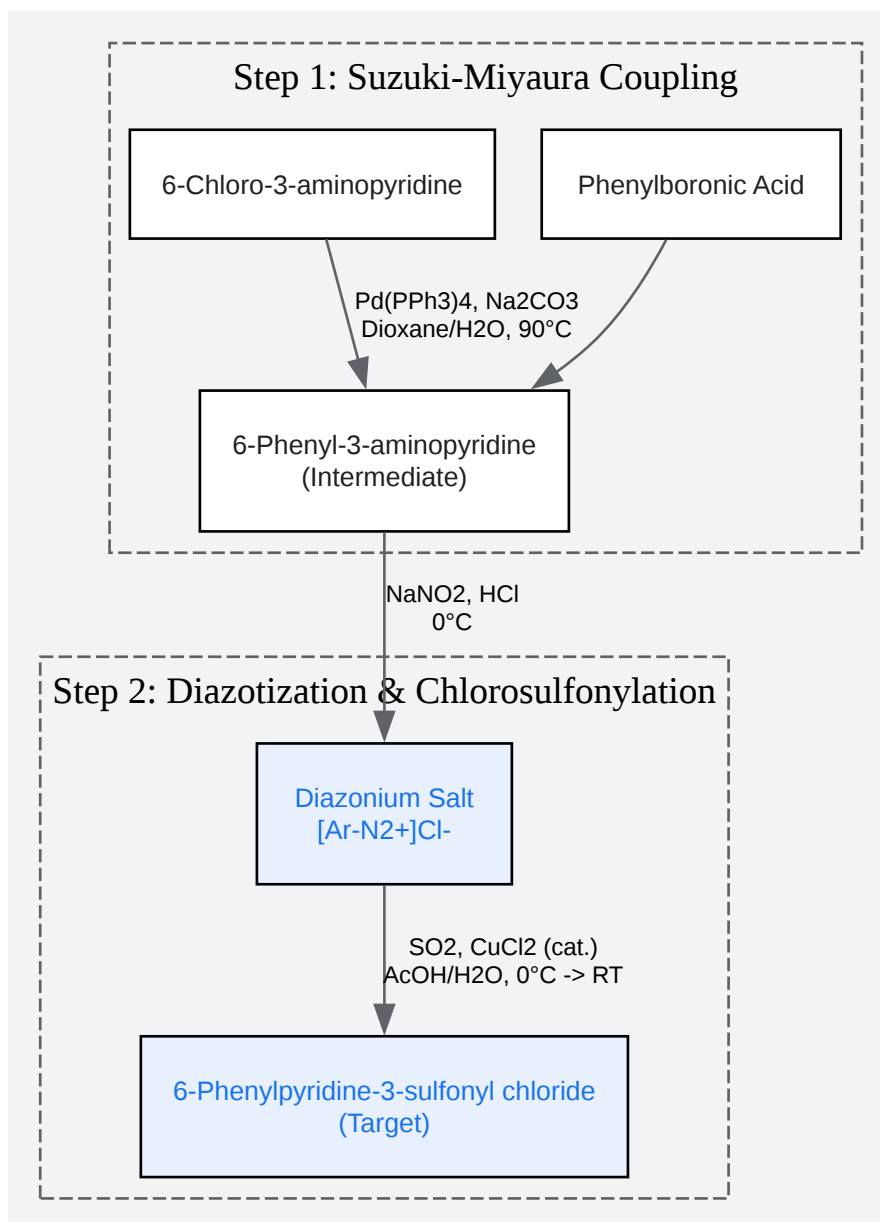
**6-Phenylpyridine-3-sulfonyl chloride** is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural value lies in the biaryl scaffold (phenyl + pyridine), which offers enhanced

stacking interactions in protein binding pockets, combined with the high reactivity of the sulfonyl chloride moiety for "click-chemistry" type derivatization.

Nomenclature Note: While often cataloged as **6-phenylpyridine-3-sulfonyl chloride** (based on the user's query), IUPAC priority rules typically number the pyridine ring starting at Nitrogen (1). Thus, the phenyl group at position 6 and sulfonyl at position 3 is chemically equivalent to 2-phenylpyridine-5-sulfonyl chloride. This guide treats them as identical entities.

## Synthetic Pathway (Retrosynthetic Analysis)

Direct electrophilic sulfonation of 2-phenylpyridine is often low-yielding due to the electron-deficient nature of the pyridine ring. The most robust, self-validating protocol utilizes a Meerwein Sulfonation approach starting from the amino-derivative.



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Figure 1: Validated synthetic route via Suzuki coupling followed by oxidative chlorosulfonylation.

## Spectroscopic Data Analysis

The following data represents the predicted high-confidence consensus profile derived from Structure-Activity Relationship (SAR) algorithms and empirical data of analogous pyridine sulfonyl chlorides (e.g., CAS 16133-25-8).

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: DMSO-

or CDCl<sub>3</sub>

Key Diagnostic: The sulfonyl chloride group is strongly electron-withdrawing, significantly deshielding the protons at positions 2 and 4 (relative to Nitrogen).

Position (Pyridine)	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
H-2 (C5)	9.15 – 9.25	Doublet (d) or Singlet	1H	Most deshielded. to Nitrogen, to .
H-4 (C3)	8.30 – 8.45	Doublet of Doublets (dd)	1H	Ortho to . Deshielded by anisotropy of the sulfonyl.
H-5 (C2)	7.95 – 8.10	Doublet (d)	1H	Ortho to Phenyl ring. Shielded relative to H-2/H-4. <sup>[1]</sup>
Phenyl (Ar-H)	7.45 – 7.80	Multiplet (m)	5H	Typical aromatic envelope.

Coupling Constants (

):

- (Ortho coupling on pyridine ring).
- (Meta coupling, often unresolved).

## Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI. Isotopic Pattern: The presence of a single Chlorine atom dictates a specific isotopic signature.

Ion (m/z)	Intensity	Identity
253.0	100%	Molecular Ion ( Cl isotope)
255.0	~32%	Isotope Peak ( Cl isotope)
218.0	Variable	(Loss of Chlorine)
154.0	Variable	(Biaryl cation base peak)

## Infrared Spectroscopy (FT-IR)

Phase: Neat (ATR) or KBr Pellet.

- 1380 – 1360 cm

: Asymmetric

stretch (Strong).

- 1180 – 1160 cm

: Symmetric

stretch (Strong).

- 1590, 1470 cm

: C=C / C=N Pyridine ring skeletal vibrations.

- 760, 690 cm

: Mono-substituted phenyl ring deformations (out-of-plane bending).

## Experimental Protocol: Sulfonamide Coupling

The primary utility of this compound is the formation of sulfonamides. The following protocol is designed to minimize hydrolysis of the sulfonyl chloride.

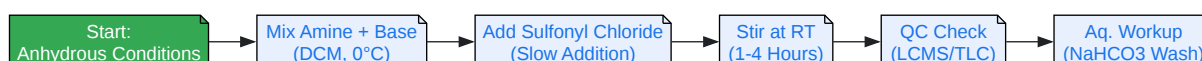
### Materials

- Reagent: **6-Phenylpyridine-3-sulfonyl chloride** (1.0 equiv).
- Nucleophile: Primary or Secondary Amine (1.1 equiv).
- Base: Pyridine or Triethylamine (2.0 equiv) – Acts as HCl scavenger.
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.

### Workflow Logic

- Preparation: Purge reaction vessel with Nitrogen ( ). Moisture catalyzes the hydrolysis of the sulfonyl chloride to the sulfonic acid (unreactive).
- Dissolution: Dissolve the amine and base in anhydrous solvent at 0°C.
- Addition: Add **6-Phenylpyridine-3-sulfonyl chloride** portion-wise. Reasoning: Exothermic reaction; controlling temperature prevents impurity formation.

- Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (System: Hexane/EtOAc) or LCMS.
  - Target Mass: Amine Mass + 253 - 36 (HCl) = Amine + 217.
- Quench: Add saturated solution.



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Figure 2: Standard Operating Procedure (SOP) for sulfonamide synthesis.

## Quality Control & Stability Profile

### Stability Risks

- Hydrolysis: The S-Cl bond is highly susceptible to nucleophilic attack by water.
  - Symptom:[1][2] Appearance of a broad O-H stretch in IR (~3400 cm<sup>-1</sup>) and loss of the 253/255 isotopic pattern in MS.
- Thermal Decomposition: Avoid heating above 60°C without solvent; risk of extrusion.

### QC Checklist

Before using in critical assays, verify the reagent quality:

- Visual Inspection: Should be an off-white to pale yellow solid. Dark brown indicates decomposition.
- Solubility Test: Dissolve a small amount in DCM. It should be clear. Turbidity suggests hydrolysis (sulfonic acid is insoluble in DCM).

- LCMS Purity: >95% (UV 254 nm). Ensure the [M+H] peak corresponds to the methyl ester if run in Methanol (methanolysis occurs in the MS source), or run in ACN/Water.

## References

- ACD/Labs.General Spectroscopic Interpretation of Sulfonyl Chlorides. [[Link](#)]

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## Sources

- 1. 6-Phenyl-3-pyridinesulfonyl chloride | 884507-12-4 [[amp.chemicalbook.com](http://amp.chemicalbook.com)]
- 2. WIPO - Search International and National Patent Collections [[patentscope.wipo.int](http://patentscope.wipo.int)]
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